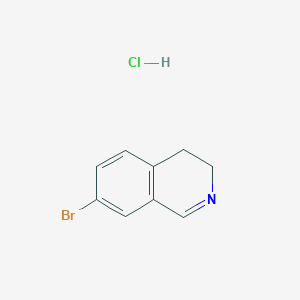

![molecular formula C14H10O4 B097895 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid CAS No. 17112-91-3](/img/structure/B97895.png)

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid is a naphthofuran derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly synthesized or analyzed in the provided papers, related naphthofuran derivatives and their synthesis methods can offer insights into the properties and potential synthesis pathways for this compound.

Synthesis Analysis

The synthesis of naphthofuran derivatives often involves multi-step reactions starting from simpler naphthalene or furan precursors. For instance, the synthesis of 5-Hydroxy-1-methoxyphenanthro[4,5-bcd]furan was achieved by dehydrogenation from a hexahydro derivative, which was prepared from a naphthofuran derivative starting with 5,8-dimethoxy-1-tetralone . Similarly, the synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]furans was accomplished using strong bases like potassium hydroxide, which facilitated the formation of the furan ring . These methods suggest that the synthesis of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid could also involve a multi-step process starting from a suitable naphthalene derivative, with specific conditions tailored to introduce the hydroxy and methyl groups at the desired positions.

Molecular Structure Analysis

The molecular structure of naphthofuran derivatives is characterized by the fusion of a naphthalene ring system with a furan ring. The presence of substituents like hydroxy and methyl groups can significantly influence the chemical behavior and biological activity of these compounds. For example, the presence of a hydroxy group in 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives was found to affect their biochemical potency . This suggests that the hydroxy group in 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid could also play a crucial role in its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Naphthofuran derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization, to yield a wide range of products with different properties and potential applications. For instance, naphtho[2,1-b]furan-2-carboxyhydrazide underwent condensation with aromatic aldehydes to afford carboxyhydrazides, which could then be cyclized to yield oxadiazoles . These reactions demonstrate the versatility of naphthofuran derivatives in chemical synthesis and the potential to create diverse compounds by modifying the functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthofuran derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis of biobased furan polyesters from 2,5-bis(hydroxymethyl)furan showed that the number of methylene units in the dicarboxylic segments affected the physical properties of the resulting polyesters . This indicates that the physical properties of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid, such as solubility, melting point, and crystallinity, would be influenced by its hydroxy and methyl substituents, as well as by the overall molecular conformation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid and its derivatives are of interest in synthetic organic chemistry due to their potential in constructing complex molecular architectures. For instance, studies have demonstrated various synthetic pathways to achieve substituted furans and naphthofurans, highlighting the versatility of these compounds in chemical synthesis. The reaction of ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate with potassium hydroxide showcased the production of naphtho[1,8-bc]furan derivatives, revealing the influence of strong bases in synthesizing furan compounds with high yields (Horaguchi, Narita, & Suzuki, 1983). Another study focused on the acylation of 2-alkylnaphtho[2,1-b]furans, shedding light on the complexities and isomer formations during the acetylation process (Chatterjea, Lal, Jha, Rycroft, & Carnduff, 1979).

Biological Activities

The antimicrobial and anti-inflammatory properties of naphtho[1,2-b]furan derivatives have been explored, with some compounds showing promising activities. For example, a study synthesized various oxadiazoles linked to naphtho[2,1-b]furan, which were then evaluated for their antimicrobial and anti-inflammatory activities. These compounds presented a new avenue for the development of novel therapeutic agents (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006). Another research effort led to the synthesis of nitrogen-containing naphtho(2,1-b)furan derivatives, which were screened for antibacterial and antifungal activities, further emphasizing the pharmacological potential of naphtho[1,2-b]furan compounds (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).

Antioxidant and Cytotoxic Studies

The antioxidant and cytotoxic activities of naphthoquinones and their synthetic naphthofuran derivatives have been investigated. Isolation of natural naphthoquinones from Juglans regia and subsequent synthesis of naphthofuran derivatives led to in vitro studies that showcased their potent antioxidant and cytotoxic properties. These findings suggest the potential use of these compounds in developing new antioxidant and anticancer agents (Mathiyazhagan, Kumaran, & Arjun, 2018).

Eigenschaften

IUPAC Name |

5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOZAUJADMVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383122 |

Source

|

| Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |

CAS RN |

17112-91-3 |

Source

|

| Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)

![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)